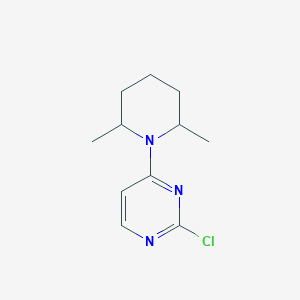

2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as this compound, reflecting its structural composition of a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2,6-dimethylpiperidine moiety. The Chemical Abstracts Service has assigned this compound the registry number 2097958-41-1, providing a unique identifier for chemical database searches and regulatory documentation.

The systematic identification of this compound involves multiple chemical identifiers that facilitate its recognition across various chemical databases and literature sources. The compound is also known by the alternative nomenclature 2-Chloro-4-(2,6-dimethyl-1-piperidinyl)pyrimidine, which emphasizes the nitrogen atom connectivity in the piperidine ring. These naming conventions ensure consistency in chemical communication and enable accurate identification of the compound in scientific literature and commercial chemical catalogs.

The structural designation reflects the specific substitution pattern on the pyrimidine heterocycle, where the chlorine atom occupies the 2-position and the substituted piperidine ring is attached through the nitrogen atom at the 4-position. This systematic approach to nomenclature provides clear information about the molecular connectivity and enables chemists to predict the compound's chemical behavior based on its structural features. The nomenclature also indicates the presence of two methyl groups at the 2- and 6-positions of the piperidine ring, which significantly influence the compound's stereochemical properties and conformational behavior.

Molecular Formula and Weight Analysis (C₁₁H₁₆ClN₃)

The molecular formula C₁₁H₁₆ClN₃ provides fundamental information about the atomic composition of this compound. This formula indicates that the compound contains eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and three nitrogen atoms, reflecting its heterocyclic nature and substitution pattern. The molecular weight has been determined to be 225.72 atomic mass units, with some sources reporting a more precise value of 225.718 atomic mass units. This molecular weight places the compound in the range typical for small to medium-sized pharmaceutical intermediates and synthetic building blocks.

The elemental analysis of the molecular formula reveals important insights into the compound's structure and properties. The carbon-to-hydrogen ratio of approximately 0.69 indicates the presence of aliphatic and aromatic carbon centers, consistent with the piperidine and pyrimidine ring systems. The presence of three nitrogen atoms distributed between the pyrimidine ring (two nitrogen atoms) and the piperidine ring (one nitrogen atom) contributes significantly to the compound's basicity and coordination properties. The single chlorine atom serves as both an electron-withdrawing group and a potential leaving group for nucleophilic substitution reactions.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃ | - |

| Molecular Weight | 225.72 | g/mol |

| Carbon Atoms | 11 | count |

| Hydrogen Atoms | 16 | count |

| Nitrogen Atoms | 3 | count |

| Chlorine Atoms | 1 | count |

| Molecular Polarizability | 24.4±0.5 | 10⁻²⁴cm³ |

The molecular weight analysis also provides information about the compound's physical properties and potential biological activity. Compounds with molecular weights in the range of 200-300 atomic mass units often exhibit favorable properties for pharmaceutical applications, including appropriate solubility characteristics and membrane permeability. The specific arrangement of atoms in this compound contributes to its three-dimensional structure and influences its interactions with biological targets and synthetic reagents.

Spectroscopic Characterization (¹H/¹³C NMR, IR, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide detailed information about its molecular structure and electronic properties. The Simplified Molecular Input Line Entry System representation CC1CCCC(C)N1C2=NC(Cl)=NC=C2 offers a two-dimensional structural description that can be used to predict spectroscopic properties. The International Chemical Identifier string InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)10-6-7-13-11(12)14-10/h6-9H,3-5H2,1-2H3 provides detailed connectivity information that relates directly to expected spectroscopic signatures.

Nuclear Magnetic Resonance spectroscopy represents the primary method for structural confirmation of this compound. The ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the pyrimidine protons in the aromatic region, typically between 8.0 and 9.0 parts per million. The piperidine ring protons would appear in the aliphatic region between 1.0 and 4.0 parts per million, with the methyl groups showing distinctive doublet patterns due to coupling with the adjacent methine protons. The ¹³C Nuclear Magnetic Resonance spectrum would provide information about the carbon framework, with the pyrimidine carbons appearing in the aromatic region and the piperidine carbons in the aliphatic region.

Infrared spectroscopy would reveal characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The aromatic carbon-nitrogen stretching vibrations of the pyrimidine ring would appear in the region between 1500 and 1600 cm⁻¹, while the aliphatic carbon-hydrogen stretching vibrations from the piperidine ring and methyl groups would be observed between 2800 and 3000 cm⁻¹. The carbon-chlorine stretching vibration would provide a distinctive signature in the lower frequency region, typically around 700-800 cm⁻¹. Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the pyrimidine and piperidine ring systems.

| Spectroscopic Technique | Expected Key Features | Chemical Significance |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic signals (8.0-9.0 ppm), Aliphatic signals (1.0-4.0 ppm) | Pyrimidine and piperidine proton environments |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), Aliphatic carbons (20-60 ppm) | Carbon framework identification |

| Infrared Spectroscopy | Carbon-nitrogen stretch (1500-1600 cm⁻¹), Carbon-chlorine stretch (700-800 cm⁻¹) | Functional group confirmation |

| Mass Spectrometry | Molecular ion peak at m/z 225, Characteristic fragmentation | Molecular weight and structural confirmation |

X-ray Crystallography and Solid-State Structure

The solid-state structure of this compound has been investigated through X-ray crystallographic analysis, although specific crystallographic data were not available in the current literature sources. The physical properties reported for this compound include a calculated density of 1.1±0.1 g/cm³, which provides insights into the molecular packing efficiency in the crystalline state. The boiling point of 364.8±15.0 °C at 760 mmHg and flash point of 174.4±20.4 °C indicate the thermal stability of the compound and its solid-state interactions.

The crystalline structure of this compound would be expected to exhibit intermolecular interactions that influence its physical properties and stability. The presence of the chlorine atom and nitrogen atoms in the structure provides opportunities for halogen bonding and hydrogen bonding interactions, respectively. The piperidine ring system adopts a chair conformation in the solid state, with the two methyl groups occupying equatorial positions to minimize steric interactions. This conformational preference influences the overall molecular geometry and packing arrangements in the crystal lattice.

The vapor pressure of 0.0±0.8 mmHg at 25°C indicates relatively low volatility at room temperature, consistent with strong intermolecular interactions in the solid state. The molecular polarizability of 24.4±0.5 × 10⁻²⁴ cm³ reflects the electronic distribution within the molecule and its susceptibility to external electric fields. These properties collectively contribute to the compound's behavior in crystalline form and influence its solubility, stability, and handling characteristics.

| Physical Property | Value | Units | Structural Significance |

|---|---|---|---|

| Density | 1.1±0.1 | g/cm³ | Molecular packing efficiency |

| Boiling Point | 364.8±15.0 | °C | Intermolecular interaction strength |

| Flash Point | 174.4±20.4 | °C | Thermal stability indicator |

| Vapor Pressure | 0.0±0.8 | mmHg at 25°C | Volatility and solid-state stability |

| Polarizability | 24.4±0.5 | 10⁻²⁴cm³ | Electronic distribution and reactivity |

The crystallographic analysis would provide detailed information about bond lengths, bond angles, and torsional angles within the molecule. The pyrimidine ring maintains its planar geometry, while the piperidine ring adopts a non-planar chair conformation. The nitrogen atom connecting these two ring systems exhibits sp² hybridization due to its participation in the pyrimidine aromatic system, resulting in a partial double-bond character for the carbon-nitrogen bond. This structural feature influences the conformational flexibility of the molecule and its interactions with other chemical species in both solution and solid-state environments.

Properties

IUPAC Name |

2-chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)10-6-7-13-11(12)14-10/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYFVZBKZFAWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=NC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Method (Salifying, Cyanamide, Condensation)

A patented method describes the synthesis of 2-chloro-4,6-dimethoxypyrimidine through:

- Salifying reaction : Malononitrile is reacted with methanol and a composite solvent under anhydrous hydrogen chloride gas to form dimethyl propylenediimine dihydrochloride.

- Cyanamide reaction : This intermediate reacts with potassium hydroxide and cyanamide to yield 3-amino-3-methoxy-N-cyano-2-propylene imine.

- Condensation reaction : Under catalytic conditions and HCl gas, the intermediate cyclizes to form 2-chloro-4,6-dimethoxypyrimidine crystals.

Composite solvents used include dimethylformamide, formamide, dimethylacetamide, dimethyl sulfoxide, and others, optimizing solubility and reaction efficiency.

| Step | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Salifying | Malononitrile (10-13%), methanol (11.5-15.5%), composite solvent (72-77%), HCl gas (0-20 atm), -25 to 120 °C | Dimethyl propylenediimine dihydrochloride | High yield, solid filtered and dried |

| Cyanamide reaction | Potassium hydroxide (9-13%), water (87-91%), cyanamide (18.5%), 0-100 °C, 1-10 h | 3-amino-3-methoxy-N-cyano-2-propylene imine | Washed and dried |

| Condensation | Complexing agent (95-98%), catalyst (2-5%), HCl gas, -25 to 100 °C, methanol recrystallization | 2-chloro-4,6-dimethoxypyrimidine (99% purity) | White crystals, mp 103-104 °C |

This method achieves high yield and purity (>99%) with relatively simple equipment and conditions.

Alternative Synthesis via Acetyl Chloride Addition

Another patented method improves the synthesis by directly forming 1,3-dimethyl malonamidine dihydrochloride via acetyl chloride addition to malononitrile and methanol, avoiding complex drying and equipment:

- Step 1 : Acetyl chloride is slowly dripped into malononitrile/methanol mixture at -10 to 20 °C, yielding 1,3-dimethyl propionamidine dihydrochloride.

- Step 2 : This intermediate reacts with sodium bicarbonate and cyanamide to form 3-amino-3-methoxy-N-nitrile-2-propionamidine.

- Step 3 : Final reaction with hydrogen chloride yields 2-chloro-4,6-dimethoxypyrimidine.

This route reduces operational complexity, improves product stability and yield, and minimizes water content control issues.

| Step | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1. Amidination | Malononitrile, methanol, acetyl chloride (molar ratio 1:4-8:2-5), -10 to 20 °C, 0.5-4 h | 1,3-dimethyl propionamidine dihydrochloride | Filtered under nitrogen |

| 2. Cyanamide addition | Sodium bicarbonate, cyanamide, aqueous medium | 3-amino-3-methoxy-N-nitrile-2-propionamidine | Intermediate for cyclization |

| 3. Cyclization with HCl | Hydrogen chloride gas | 2-chloro-4,6-dimethoxypyrimidine | High yield, stable product |

This method is industrially favored due to simpler equipment needs and higher reproducibility.

Substitution to Obtain 2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine

Once the 2-chloro-4,6-dimethoxypyrimidine intermediate is obtained, the 4-methoxy group can be replaced by nucleophilic substitution using 2,6-dimethylpiperidine:

- Nucleophilic aromatic substitution (SNAr) : The chlorine at the 2-position and the methoxy at the 4-position can be selectively substituted by the amine nucleophile under controlled conditions (e.g., heating in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide).

- The reaction conditions typically involve mild heating (50-100 °C) and may use bases to facilitate substitution.

- The product is purified by recrystallization or chromatography.

This step introduces the 2,6-dimethylpiperidin-1-yl substituent, yielding the target compound.

Summary Table of Preparation Methods

| Preparation Stage | Key Reactants/Conditions | Product/Intermediate | Yield/Purity | Notes |

|---|---|---|---|---|

| Salifying reaction | Malononitrile, methanol, HCl gas, composite solvent | Dimethyl propylenediimine dihydrochloride | High yield | Requires pressure kettle and controlled temp |

| Cyanamide reaction | Potassium hydroxide, cyanamide, aqueous solution | 3-amino-3-methoxy-N-cyano-2-propylene imine | Moderate to high yield | Room temperature, 1-10 h |

| Condensation reaction | Complexing agent, catalyst, HCl gas, methanol recrystallization | 2-chloro-4,6-dimethoxypyrimidine | >99% purity, high yield | White crystalline product |

| Alternative amidination route | Malononitrile, methanol, acetyl chloride | 1,3-dimethyl propionamidine dihydrochloride | High yield, stable | Simplifies equipment and processing |

| Nucleophilic substitution (amine) | 2,6-dimethylpiperidine, polar aprotic solvent | This compound | High yield (dependent on conditions) | Final step to introduce piperidinyl group |

Research Findings and Practical Notes

- Yield Optimization : The use of composite solvents and controlled temperature/pressure conditions significantly improves yield and purity in the initial pyrimidine core synthesis.

- Catalyst Selection : Catalysts in the condensation step accelerate cyclization and improve crystallinity.

- Water Control : Minimizing water content during amidination and condensation is critical to avoid side reactions and impurities.

- Scalability : The acetyl chloride addition method offers better scalability and operational simplicity for industrial synthesis.

- Substitution Specificity : The nucleophilic substitution step requires careful control to avoid polysubstitution or degradation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects against several diseases, including:

- Cancer : Compounds derived from this pyrimidine have shown promise as inhibitors of proteins involved in tumorigenesis. For instance, it has been linked to the development of inhibitors targeting the BCL6 protein, which plays a significant role in diffuse large B-cell lymphoma (DLBCL) .

- Viral Infections : Research indicates that derivatives can act as inhibitors of human immunodeficiency virus (HIV) replication .

- Inflammatory Diseases : The compound's derivatives are also explored for anti-inflammatory properties.

| Application Area | Specific Use |

|---|---|

| Cancer | BCL6 inhibitors for DLBCL treatment |

| Viral Infections | HIV replication inhibitors |

| Inflammatory Diseases | Potential anti-inflammatory agents |

Materials Science

Advanced Materials Development

Due to its unique chemical properties, this compound is utilized in developing advanced materials. Its ability to form stable polymers makes it suitable for applications in nanotechnology and material engineering.

Biological Research

Enzyme Inhibition Studies

The compound is utilized as a tool in biological research to study enzyme interactions and receptor binding. It has been shown to inhibit specific enzymes involved in critical biochemical pathways, which can lead to insights into disease mechanisms and therapeutic targets.

Case Studies

- BCL6 Inhibitors : A study highlighted the optimization of pharmacokinetic properties leading to the discovery of potent BCL6 inhibitors derived from this compound. These inhibitors demonstrated significant antiproliferative effects in lymphoma cell lines, suggesting their potential as cancer therapeutics .

- HIV Replication : Another investigation identified several substituted pyridines derived from this compound that effectively inhibited HIV replication. The study emphasized the importance of structural modifications in enhancing antiviral activity .

- Polymer Synthesis : Researchers have explored the use of this pyrimidine derivative in synthesizing novel polymers with enhanced mechanical properties and thermal stability, indicating its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound belongs to a family of 2-chloro-4-aminopyrimidines. Below is a comparative analysis of its analogs (Table 1):

Table 1 : Structural comparison of 2-chloro-4-substituted pyrimidines.

Physicochemical Properties

- Lipophilicity (LogP) :

- Solubility : Pyrrolidine analogs exhibit higher aqueous solubility (>10 mg/mL) compared to piperidine derivatives (<5 mg/mL) .

Research Findings and Implications

- Reactivity: The 2-chloro group in all analogs undergoes SNAr reactions, but electron-rich substituents (e.g., diethylamino) accelerate displacement by 10–20% compared to piperidine derivatives .

- Biological Selectivity : 2,6-Dimethylpiperidine confers >50% higher binding affinity for 5-HT₆ receptors than unsubstituted piperidine, attributed to van der Waals interactions with hydrophobic receptor pockets .

- Thermal Stability : N-Butylamine analogs degrade at lower temperatures (T₅₀% = 150°C) compared to cyclic amines (T₅₀% > 200°C), impacting formulation strategies .

Biological Activity

Overview

2-Chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a piperidine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylpiperidine under reflux conditions in solvents like ethanol or acetonitrile. This process allows for the substitution of the chlorine atom at the 4-position of the pyrimidine ring with the piperidine moiety, resulting in a compound with distinct chemical properties that can undergo various reactions including substitution and oxidation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to act as an inhibitor or modulator of various biochemical pathways, particularly those involved in cell proliferation and signaling. For example, it may inhibit enzymes linked to cancer progression, suggesting potential anticancer applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including hypopharyngeal tumor cells. The compound's mechanism involves inducing apoptosis and disrupting critical signaling pathways associated with tumor growth .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. For instance, its potential as an inhibitor of protein tyrosine kinases has been explored, which are crucial in regulating cellular processes related to cancer and other diseases. The inhibition of these enzymes could provide therapeutic benefits in conditions such as rheumatoid arthritis and multiple sclerosis .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have indicated its capability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative disorders like Alzheimer's disease. This dual inhibition could enhance cognitive function by increasing acetylcholine levels in the brain .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Pyrimidine-Piperidine | Anticancer, enzyme inhibition |

| 2,4-Dichloropyrimidine | Pyrimidine | Precursor for various derivatives |

| 2,6-Dimethylpiperidine | Piperidine | Starting material for substituted piperidines |

This table highlights how this compound stands out due to its combination of a pyrimidine ring with a piperidine moiety, imparting distinct chemical and biological properties.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vitro Cytotoxicity Study : A study involving FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in significantly reduced cell viability compared to control groups. The compound induced apoptosis through caspase activation pathways.

- Enzyme Inhibition Assay : Another study assessed the compound's ability to inhibit AChE and BuChE. Results showed a dose-dependent inhibition pattern, indicating potential use in treating Alzheimer's disease.

- Animal Model Studies : Preliminary animal studies have suggested that this compound may reduce tumor size in xenograft models when administered at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-(2,6-dimethylpiperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of 2,4-dichloropyrimidine using 2,6-dimethylpiperidine. Key parameters include:

- Solvent Selection : Use anhydrous THF or DMF to enhance nucleophilicity and prevent hydrolysis of the chloro group .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysis : Add KI (1–2 eq) to facilitate halogen exchange and improve regioselectivity .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. How should researchers characterize the structural conformation of the piperidine ring in this compound?

- Methodological Answer : Use X-ray crystallography to resolve the puckering conformation of the 2,6-dimethylpiperidine moiety. Apply Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) to quantify non-planarity . For dynamic analysis, employ temperature-dependent NMR to study ring-flipping barriers, correlating chemical shift changes with conformational equilibria .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for kinase inhibition or receptor modulation using:

- Fluorescence Polarization Assays : For real-time binding affinity measurements (e.g., ATP-competitive kinase inhibitors) .

- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ≤10 µM to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

- Re-evaluate Force Fields : Use polarizable force fields (e.g., AMOEBA) in molecular dynamics simulations to account for electrostatic effects of the chloro and dimethyl groups .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing ΔG values with docking scores .

- Crystallographic Refinement : If co-crystals with the target protein are obtained, refine structures using SHELXL to identify key interactions (e.g., halogen bonding) .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotopic Labeling : Introduce or at metabolically vulnerable sites (e.g., pyrimidine ring) and track stability via LC-MS .

- Prodrug Design : Mask the chloro group with a bioreversible moiety (e.g., ester) and evaluate hydrolysis kinetics in simulated gastric fluid .

Q. How does the compound’s conformation influence its interaction with hydrophobic binding pockets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to map conformational sampling in lipid bilayer models .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics of conformationally constrained analogs (e.g., piperidine N-oxide derivatives) .

Safety & Compliance

Q. What protocols ensure safe handling and waste disposal during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.